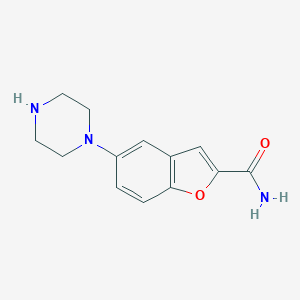

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Overview

Description

Synthesis Analysis

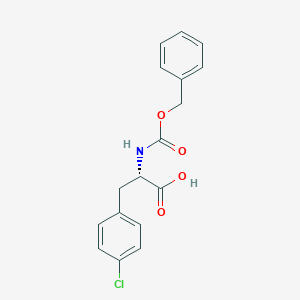

In the first paper, a series of analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, which is structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, were synthesized to improve bioavailability. The modifications included the replacement of the benzyl group with carbamate and urea functional groups, introduction of a nitrogen atom into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety. These changes aimed to enhance absorption and serum half-life while retaining or improving anti-tuberculosis activity .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a piperazine ring linked to a benzofuran moiety. The modifications in the analogues involve changes to the benzofuran ring or the addition of various substituents to the piperazine nitrogen, which can significantly affect the biological activity and pharmacokinetic properties of the molecules .

Chemical Reactions Analysis

The synthesis of the derivatives often involves multi-step reactions, including the formation of the benzofuran ring, attachment of the piperazine moiety, and subsequent modifications to introduce different functional groups. These reactions are carefully designed to achieve the desired modifications while maintaining the integrity of the core structure that is essential for biological activity .

Physical and Chemical Properties Analysis

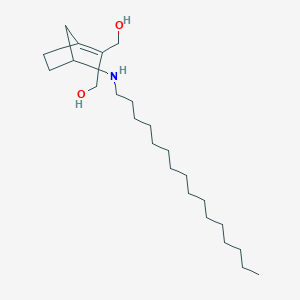

The physical and chemical properties of these compounds, such as solubility, stability, and bioavailability, are crucial for their potential as drug candidates. The modifications made to the lead compound in the first paper were specifically aimed at improving bioavailability, which is often a challenge in drug development. The introduction of different functional groups can also affect the solubility and stability of the compounds, which in turn influences their absorption and metabolic profile .

Case Studies

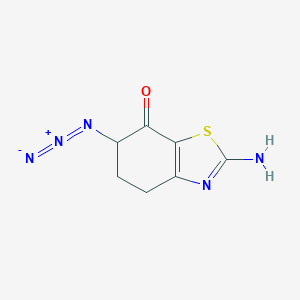

The papers discuss the biological screening of the synthesized compounds against various targets. For instance, the second paper reports on the antibacterial and cytotoxic activities of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, with one compound showing significant inhibitory activity against bacterial biofilms and the MurB enzyme . The third paper describes the screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, with one derivative showing promising results without cytotoxicity in eukaryotic cells . Lastly, the fourth paper focuses on the antileishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, identifying compounds with potent activity and high selectivity indices .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

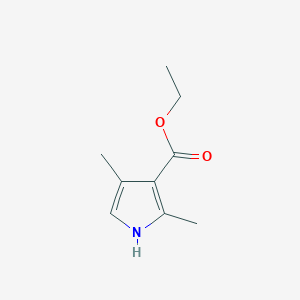

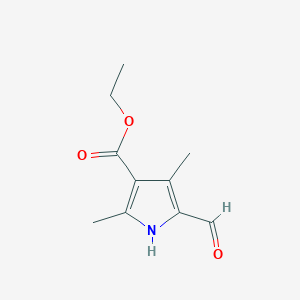

5-(Piperazin-1-yl)benzofuran-2-carboxamide derivatives have been investigated for their ability to inhibit Mycobacterium tuberculosis. One study synthesized a series of molecules including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives, which were tested for their in vitro activity against Mycobacterium tuberculosis DNA gyrase, showing promising inhibitory potential (Reddy et al., 2014).

Antibacterial and Biofilm Inhibition

Compounds related to this compound have shown significant antibacterial and biofilm inhibition activities. A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids, linked via a piperazine moiety, which exhibited potent antibacterial efficacy and biofilm inhibition capabilities against various bacterial strains, including E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).

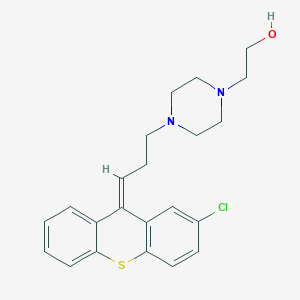

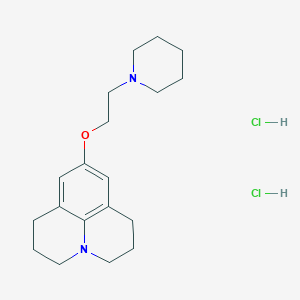

Antidepressant Properties

This compound, particularly its hydrochloride salt form Vilazodone HCl, has been noted for its antidepressant properties. Vilazodone is classified as a serotonergic antidepressant, acting as a serotonin reuptake inhibitor and a serotonin 1A receptor partial agonist (Redasani & Surana, 2017).

Anti-Inflammatory and Analgesic Activities

Novel derivatives of this compound have been synthesized for potential anti-inflammatory and analgesic applications. A study synthesized several heterocyclic compounds derived from benzofuran carboxamide, exhibiting inhibitory activities on COX-2 enzymes and demonstrating significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antibacterial Agent Development

The compound has been explored for its potential as an antibacterial agent. A study focused on the synthesis and evaluation of novel 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives, which exhibited moderate antibacterial activities in vitro (Krishnaswamy et al., 2022).

Safety and Hazards

properties

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRGOAFFRRUFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431492 | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183288-46-2 | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

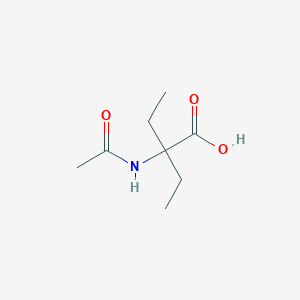

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-(piperazin-1-yl)benzofuran-2-carboxamide in vilazodone synthesis, and how does the synthesis process compare to the original production method?

A1: this compound serves as a crucial building block in a novel synthesis route for vilazodone [, ]. This method, utilizing readily available starting materials like 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde, offers a more efficient and cost-effective alternative to the original production process.

Q2: Are there any advantages to this new synthesis route for vilazodone in terms of the final product quality?

A2: Yes, the novel synthesis method not only simplifies the production process but also yields vilazodone hydrochloride with high purity (99%) and a reduced impurity profile. The final product demonstrates a total impurity content of less than 0.3%, with individual impurities remaining below 0.1% []. This improved purity profile is crucial for pharmaceutical applications, ensuring the safety and efficacy of the final drug product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)